(1-Methoxy-6-oxopyridin-3-yl)boronic acid
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Overview
Description
(1-Methoxy-6-oxopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (1-Methoxy-6-oxopyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is functionalized with a methoxy group and a ketone.
Borylation: The key step in the synthesis is the introduction of the boronic acid group. This is often achieved through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst.
Reaction Conditions: The borylation reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C. Common solvents used include tetrahydrofuran (THF) and dimethylformamide (DMF).
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(1-Methoxy-6-oxopyridin-3-yl)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
(1-Methoxy-6-oxopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1-Methoxy-6-oxopyridin-3-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of molecular recognition and enzyme inhibition . The boronic acid group interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity.
Comparison with Similar Compounds
(1-Methoxy-6-oxopyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-formylphenylboronic acid. While these compounds share the boronic acid functionality, this compound is unique due to the presence of the methoxy and ketone groups on the pyridine ring. This structural difference imparts distinct reactivity and selectivity in chemical reactions .
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylboronic acid
Properties
Molecular Formula |
C6H8BNO4 |
---|---|
Molecular Weight |
168.95 g/mol |
IUPAC Name |
(1-methoxy-6-oxopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-8-4-5(7(10)11)2-3-6(8)9/h2-4,10-11H,1H3 |
InChI Key |
KFWXSGBVFFYVTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=O)C=C1)OC)(O)O |
Origin of Product |
United States |
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